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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737

A Researcher's Guide to the Spectral Analysis of
2-Cyclohexyl-2-phenylacetonitrile

For researchers, scientists, and professionals in drug development, the accurate structural
confirmation of synthesized compounds is paramount. This guide provides a comprehensive
framework for the spectral analysis of 2-cyclohexyl-2-phenylacetonitrile (CAS No: 3893-23-
0). Due to a scarcity of comprehensively detailed and assigned public spectral data, this
document serves as a comparative template, contrasting expected spectral values derived from
the known structure with experimentally acquired data.

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectral data for 2-cyclohexyl-2-
phenylacetonitrile. Researchers can use the "Experimental Value" column to record their own
findings for direct comparison.

Table 1: *H NMR Spectral Data Comparison
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Expected Chemical

Assignment _ Expected Multiplicity  Experimental Value
Shift (&) ppm
Aromatic Protons )
7.20-7.50 Multiplet (m)
(CsH5s)
Methine Proton (CH-
3.60 - 3.80 Doublet (d)
CN)
Cyclohexyl Protons )
1.00 - 2.20 Multiplets (m)

(CeH11)

Table 2: 13C NMR Spectral Data Comparison

Expected Chemical Shift (d)

Assignment Experimental Value
ppm

Nitrile Carbon (C=N) 118 - 122

Quaternary Aromatic Carbon
135 - 140

(C-CH)

Aromatic Carbons (CH) 126 - 130

Methine Carbon (CH-CN) 45 - 55

Cyclohexyl Carbons (CH/CHz2) 25-45

Table 3: Infrared (IR) Spectroscopy Data Comparison
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Functional Group

Expected Absorption
Frequency (cm~1)

Characteristics Experimental Value

C-H Stretch )
) 3000 - 3100 Medium, sharp

(Aromatic)
C-H Stretch (Aliphatic) 2850 - 2950 Strong, sharp

o Medium to weak,
C=N Stretch (Nitrile) 2220 - 2260

sharp.[1]
C=C Stretch Medium to weak,
1450 - 1600

(Aromatic Ring)

sharp.[2][3]

Table 4: Mass Spectrometry (MS) Data Comparison

Assignment

Expected Mass-to-
Charge Ratio (m/z)

Notes Experimental Value

Corresponds to the

Molecular lon [M]* 199.15 molecular weight of
CiaH17N.
Loss of the cyclohexyl
[M - CeH11]* 116.05
group.
Loss of the phenyl
[M - CeHs]* 122.10
group.
[CeHaa]* 83.09 Cyclohexyl fragment.
[CeHs]* 77.04 Phenyl fragment.

Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental technique. The

following are standard protocols for obtaining the spectral data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated
chloroform (CDCIs) or another suitable deuterated solvent. Ensure the sample is fully
dissolved. Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher for better resolution.
o Pulse Program: Standard single pulse ('zg').
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16, depending on sample concentration.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher.
o Pulse Program: Standard proton-decoupled ('zgpg’).
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.
o Reference: Solvent peak (e.g., CDCls at 77.16 ppm).

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the spectra using the reference signal.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:
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o Neat (Liquid Film): If the sample is an oil, place a small drop between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample
directly onto the ATR crystal. This is often the simplest method.

e Instrument Parameters:
o Scan Range: 4000 - 400 cm~1,
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Data Processing: Perform a background scan of the empty sample holder. Acquire the
sample spectrum and ratio it against the background to obtain the final transmittance or
absorbance spectrum.

3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile
solvent such as methanol or acetonitrile.

e Instrument Parameters (Electron lonization - El):

o

lonization Mode: Electron lonization (EI).

[e]

lonization Energy: 70 eV.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 40 - 400.

o Data Processing: The instrument software will generate a mass spectrum showing the
relative abundance of different fragments versus their mass-to-charge ratio. Identify the
molecular ion peak and major fragment ions.

Workflow for Spectral Data Comparison
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The following diagram illustrates the logical workflow for characterizing a synthesized sample of

2-cyclohexyl-2-phenylacetonitrile.

Experimental Analysis
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Caption: Workflow for structural verification of 2-cyclohexyl-2-phenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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